N-2-Fluorenesulfonyl-beta-alanine
Description
N-2-Fluorenesulfonyl-beta-alanine is a synthetic organic compound combining a fluorene moiety, a sulfonyl group, and beta-alanine. Beta-alanine, a non-proteinogenic amino acid (CAS 107-95-9), serves as the backbone, linking the fluorenesulfonyl substituent to a carboxylic acid group .
Properties
CAS No. |
32869-90-2 |
|---|---|
Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(9H-fluoren-2-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)7-8-17-22(20,21)13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10,17H,7-9H2,(H,18,19) |
InChI Key |
SFGAXTGZJZQGEH-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCC(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCC(=O)O |
Other CAS No. |
32869-90-2 |
Synonyms |
N-2-fluorenesulfonyl-beta-alanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Sulfonated Aromatic Compounds
Beta Naphthalenesulfonic Acid (CAS: Mixture)
- Structure : A naphthalene ring (two fused benzene rings) with a sulfonic acid group at the beta position.
- Applications : Primarily used as an agricultural intermediate .
- The sulfonyl group in the target compound is linked to beta-alanine, enabling peptide-like interactions, unlike Beta Naphthalenesulfonic Acid’s free sulfonic acid group. Beta Naphthalenesulfonic Acid has stricter handling precautions (UN2583) due to its corrosive nature, whereas N-2-Fluorenesulfonyl-beta-alanine’s safety profile remains uncharacterized .
2-Fluorophenylboronic Acid (CAS: 1993-03-9)
- Structure : A phenyl ring with fluorine and boronic acid substituents.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions.
- Key Differences :
- The boronic acid group enables covalent bonding with diols (e.g., in saccharides), unlike the sulfonyl group’s role as an electron-withdrawing moiety.
- Fluorine’s electronegativity in this compound enhances stability, whereas the fluorenesulfonyl group in this compound may influence solubility and binding affinity .
Beta-Alanine Derivatives
L-4-Fluoro-phenylalanine (CAS: 1132-68-9)
- Structure : Beta-alanine derivative with a fluorinated phenyl group.
- Applications: Potential use in peptide synthesis or as a metabolic tracer.
- Key Differences: The fluorine atom on the phenyl ring modulates electronic properties without the steric bulk of the fluorene system. L-4-Fluoro-phenylalanine retains the amino acid’s natural α-carbon configuration, whereas this compound’s sulfonyl group replaces the amine’s typical hydrogen-bonding capabilities .
2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate (CAS: 68133-26-6)
- Structure : Beta-alanine esterified with a methoxyethyl group and linked to an aromatic amine.
- Applications : Likely a prodrug or intermediate in organic synthesis.
- Key Differences: The ester group increases lipophilicity, contrasting with the polar sulfonyl group in this compound. The methoxy and amino substituents on the aromatic ring may enhance solubility or target-specific interactions, whereas the fluorene system offers a larger hydrophobic surface .
Data Table: Structural and Functional Comparison
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